Journal Name:Nanomedicine: Nanotechnology, Biology and Medicine
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Prediction of gaseous medium insulation strength based on electrostatic potential on real space function isosurface
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1007/s00894-023-05634-0
ContextSF6 is widely used in electrical equipment due to its chemical stability and insulation strength, but it is a strong greenhouse gas and its use has been restricted internationally. In order to reduce the SF6 usage, it is needed to find a replacement gas for SF6. Electrical breakdown test is always adopted to select potential substitutes, but it is resource and time intensive. Thus, a structure-activity relationship model is needed to effectively predict the gas insulation strength. In this work, we calculated the isosurface electrostatic potential of 68 gas molecules in case of electron probability density, Laplacian of electron density, electron localization function, and localized orbital function. The distribution characteristics of these four real space functions were analyzed. Furthermore, correlation between the electrostatic potential parameters and insulation strength was presented. Finally, a prediction model for insulation strength of gaseous medium was established. Using the electrostatic potential parameter on the localized orbital locator function with a threshold of 0.05 a.u., the prediction model achieved the best performance with a coefficient of determination of 0.860 and a mean squared error of 0.0663.MethodsThe quantization calculation tool used in this work is the GAUSSIAN 16 software. The M06-2X method with the 6-311G++(d, p) basis set is used to optimize the molecular structure and output stable wavefunction files. Then the wavefunction analysis software Multiwfn is used to plot the contour map of the gas molecules and calculate the radial distribution patterns.
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Impact of point vacancy defects on vibrational behaviour of three-walled carbon nanotubes
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1007/s00894-023-05621-5
ContextThrough experimental observations and reports, various challenges have been identified in carbon nanotubes (CNT), including Stone Wales (SW) flaws and position flaws. Among these imperfections, point vacancies are the most prevalent in the CNT lattice. However, there is currently no established method for detecting these issues, and the influence of these flaws on the vibrational properties of three-walled carbon nanotubes (TWCNTs) remains uncertain. This research paper introduces a novel approach that utilizes vibrational analysis to detect flaws in TWCNTs. By conducting the first investigation into the impact of point vacancies on the vibrational modal frequencies of TWCNTs, our study bridges these knowledge gaps.MethodsThis study examines the impact of defect quantity on various types of TWCNTs and investigates the vibrational properties of TWCNTs with point vacancies using a molecular structural mechanics technique. A total of 432 TWCNT models were simulated using molecular structural mechanics (MSM), and their modes were identified through finite element (FE) analysis. The fundamental vibration's natural frequency in TWCNTs with defects was then determined. The findings indicate that the depth of the mode shape is influenced by the TWCNTs' diameter, the extent of point vacancy defects, and the boundary condition. It was observed that as the number of vacancy defects increases from 0 to 4%, the natural frequency decreases. The study also establishes the order of TWCNTs with the highest natural vibrational frequency at 0%-point vacancy and \({10}^{-21} gm\) a given attached mass, which follows the sequence of chiral, armchair, and zigzag TWCNTs.
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Effect of preprocessing and simulation parameters on the performance of molecular docking studies
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-15 , DOI: 10.1007/s00894-023-05637-x
ContextMolecular docking is an important and rapid tool that provides a comprehensive view of different molecular mechanisms. It is often used to verify the binding interactions of many pairs of molecules and is much faster than more rigorous approaches. However, its application requires carefully preprocessing each molecule and selecting a series of simulation parameters, which is not always done correctly. We show how preprocessing and simulation parameters can positively or negatively impact molecular docking performance. For example, the inclusion of hydrogen atoms leads to better redocking scores, but molecular dynamics simulations must be performed under certain constraints; otherwise, it may worsen performance rather than improve it. This study clarifies the importance and influence of these different parameters in the simulation results.MethodsWe analyzed the influence of different parameters on the predictive ability of molecular docking techniques using two software packages: AutoDock Vina and AutoDock-GPU. Thus, 90 receptor-ligand complexes were redocked, evaluating the root mean square deviation (RMSD) between the original position of the ligand (receptor-ligand complex obtained experimentally) and that obtained by the software for every analysis. We investigated the influence of hydrogen atoms (on the receptor and on the receptor-ligand complex), partial charges (QEq, QTPIE, EEM, EEM2015ha, MMFF94, Gasteiger-Marsili, and no charge), search boxes (size and exhaustiveness), ligand characteristics (size and number of torsions), and the use of molecular dynamics (of the receptor or the receptor-ligand complex) before docking analyses.
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Interfaces in reinforced epoxy resins: from molecular scale understanding towards mechanical properties
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1007/s00894-023-05654-w
ContextWe report on atomic level of detail analyses of polymer composite models featuring epoxy resin interfaces to silica, iron oxide, and cellulose layers. Using “reactive” molecular dynamics simulations to explore epoxy network formation, resin hardening is investigated in an unprejudiced manner. This allows the detailed characterization of salt-bridges and hydrogen bonds at the interfaces. Moreover, our sandwich-type composite systems are subjected to tensile testing along the interface normal. To elucidate the role of relaxation processes, we contrast (i) direct dissociation of the epoxy-metal oxide/cellulose contact layer, (ii) constant strain-rate molecular dynamics studies featuring (visco-)elastic deformation and bond rupture of the epoxy resin, and (iii) extrapolated relaxation dynamics mimicking quasi-static conditions. While the fracture mechanism is clearly identified as interface dissociation of the composite constituents, we still find damaging of the nearby polymer phase. The observed plastic deformation and local cavitation are rationalized from the comparably large stress required for the dissociation of salt-bridges, hydrogen bonds, and van der Waals contacts. Indeed, the delamination of the contact layers of epoxy resins with slabs of silica, magnetite, and cellulose call for a maximum stress of 33, 26, and 21 MPa, respectively, as compared to 84 MPa required for bulk epoxy yielding.MethodsMolecular dynamics simulations using the Large-scale Atomic/Molecular Massively Parallel Simulator (LAMMPS) code were augmented by a Monte Carlo–type procedure to probe epoxy bond formation (Macromolecules 53(22): 9698–9705). The underlying interaction models are split into conventional Generalized Amber Force Fields (GAFF) for non-reacting moieties and a recently developed reactive molecular mechanics potential enabling epoxy bond formation and cleavage (ACS Polymers Au 1(3): 165–174).
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Structures and optical properties of zinc oxide nanoclusters: a combined experimental and theoretical approach
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1007/s00894-023-05641-1
ContextIn this study, theoretical and experimental analysis of the electrical, optical, and structural properties of a wurtzite-like zinc oxide (ZnO) nanostructure has been done. To investigate how quantum confinement affects the optical characteristics, two distinct ZnO clusters in nanowire structures have been investigated. The [(ZnO)55(H2O)4] system’s HOMO–LUMO band gap (BG) was calculated to be 2.99 eV, which is quite close to the experimental measurement. It was found that the BG decreases with the increase in the number of atoms in the cluster in connection with the quantum confinement in nanoclusters. In addition, the lowest excitation energy in TD-DFT calculations of the identical system is in fairly good agreement with the experimental value with a difference of 0.1 eV. We conclude that the CAM-B3LYP functional has highly successful in reproducing the experimental data reported in the present study and previously reported experimental data.MethodsThe geometrical optimization of two different sizes of ZnO clusters ([(ZnO)25(H2O)4] and [ZnO)55(H2O)4]) was performed using the CAM-B3LYP functional with no symmetry constraints applied in the gas phase. LANL2DZ basis sets were used for the Zinc (Zn) atom and 6-31G* basis sets for the O and H atoms. To determine their optical and electronic properties, excited state calculations of the pre-optimized structures were performed using the Time-Dependent DFT (TD-DFT) method. Multiwfn, Gaussum 3.0, and GaussView 5.0 programs were used to visualize the results.
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Understanding the selection of catalytic pathway on graphene-supported nitrogen coordinated Ru-atom by ab initio molecular dynamics simulation
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-06-15 , DOI: 10.1007/s00894-023-05620-6
ContextIn the paper, the ORR/OER on graphene-supported nitrogen coordinated Ru-atom (Ru-N-C) is simulated. We discuss nitrogen coordination influences electronic properties, adsorption energies, and catalytic activity in a single-atom Ru active site. The over potentials on Ru-N-C are 1.12 eV/1.00 eV for ORR/OER. We calculate Gibbs-free energy (ΔG) for every reaction step in ORR/OER process. In order to gain a deeper understanding of the catalytic process on the surface of single atom catalysts, the ab initio molecular dynamics (AIMD) simulations show that Ru-N-C has a structural stability at 300 K and that ORR/OER on Ru-N-C can occur along a typical four-electron process of reaction. AIMD simulations of catalytic processes provide detailed information about atom interactions.MethodsIn this paper, we use density functional theory (DFT) with PBE functional to study the electronic properties and adsorption properties of graphene-supported nitrogen coordinated Ru-atom (Ru-N-C) Gibbs-free energy and Gibbs-free energy for very reaction step. The structural optimization and all the calculations are carried out by Dmol3 package, adopting the PNT basis set and DFT semicore pseudopotential. Ab initio molecular dynamics simulations (AIMD) were run for 10 ps. The canonical (NVT) ensemble, massive GGM thermostat, and a temperature of 300 K are taken into account. The functional of B3LYP and the DNP basis set are chosen for AIMD.
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Aqueous degradation of 6-APA by hydroxyl radical: a theoretical study
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1007/s00894-023-05636-y
ContextDegradation reactions of micropollutants such as antibiotics with OH radicals are very important in terms of environmental pollution. Therefore, in this study, the degradation kinetic mechanism of 6-aminopenicillanic acid (6-APA) with OH radical was investigated by density functional theory (DFT) methods.MethodsFor the calculations, different functionals such as B3LYP, MPW1PW91, and M06-2X were used with a 6-31 g(d,p) basis set. The aquatic effect on the reaction mechanism was investigated by conductor-like polarizable continuum model (CPCM). For the degradation kinetics in aqueous media, the addition of explicit water molecules was also calculated. Subsequent reaction mechanism for the most probable reaction product was briefly discussed.ResultsAmong the functionals used, B3LYP results were consistent with the experimental results. Calculated kinetic parameters indicated that the OH-addition path was more dominant than the H-abstraction paths. With the increase of explicit water molecules in the models, the energy required for the formation of transition state complexes decreased. The overall rate constant is calculated as 2.28 × 1011 M−1 s−1 at 298 K for the titled reaction.
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Evaluation interaction of graphene oxide with heparin for antiviral blockade: a study of ab initio simulations, molecular docking, and experimental analysis
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1007/s00894-023-05645-x
ContextHeparin, one of the drugs reused in studies with antiviral activity, was chosen to investigate a possible blockade of the SARS-CoV-2 spike protein for viral entry through computational simulations and experimental analysis. Heparin was associated to graphene oxide to increase in the binding affinity in biological system. First, the electronic and chemical interaction between the molecules was analyzed through ab initio simulations. Later, we evaluate the biological compatibility of the nanosystems, in the target of the spike protein, through molecular docking. The results show that graphene oxide interacts with the heparin with an increase in the affinity energy with the spike protein, indicating a possible increment in the antiviral activity. Experimental analysis of synthesis and morphology of the nanostructures were carried out, indicating heparin absorption by graphene oxide, confirming the results of the first principle simulations. Experimental tests were conducted on the structure and surface of the nanomaterial, confirming the heparin aggregation on the synthesis with a size between the GO layers of 7.44 Å, indicating a C–O type bond, and exhibiting a hydrophilic surface characteristic (36.2°).MethodsComputational simulations of the ab initio with SIESTA code, LDA approximations, and an energy shift of 0.05 eV. Molecular docking simulations were performed in the AutoDock Vina software integrated with the AMDock Tools Software using the AMBER force field. GO, GO@2.5Heparin, and GO@5Heparin were synthesized by Hummers and impregnation methods, respectively, and characterized by X-ray diffraction and surface contact angle.
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On the mechanical, electronic, and optical properties of the boron nitride analog for the recently synthesized biphenylene network: a DFT study
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1007/s00894-023-05606-4
ContextRecently, a new 2D carbon allotrope named biphenylene network (BPN) was experimentally realized. Here, we use density functional theory (DFT) calculations to study its boron nitride analogue sheet’s structural, electronic, and optical properties (BN-BPN). Results suggest that BN-BPN has good structural and dynamic stabilities. It also has a direct bandgap of 4.5 eV and significant optical activity in the ultraviolet range. BN-BPN Young’s modulus varies between 234.4\(-\)273.2 GPa depending on the strain direction.MethodsDensity functional theory (DFT) simulations for the electronic and optical properties of BN-BPN were performed using the CASTEP package within the Biovia Materials Studio software. The exchange and correlation functions are treated within the generalized gradient approximation (GGA) as parameterized by Perdew-Burke-Ernzerhof (PBE) and the hybrid functional Heyd-Scuseria-Ernzerhof (HSE06). For convenience, the mechanical properties were carried out using the DFT approach implemented in the SIESTA code, also within the scope of the GGA/PBE method. We used the double-zeta plus polarization (DZP) for the basis set in these cases. Moreover, the norm-conserving Troullier-Martins pseudopotential was employed to describe the core electrons.
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Antioxidant capacity of simplified oxygen heterocycles and proposed derivatives by theoretical calculations
Nanomedicine: Nanotechnology, Biology and Medicine ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1007/s00894-023-05602-8
ContextSome structural properties can be involved in the antioxidant capacity of several polyphenol derivatives, among them their simplified structures. This study examines the contribution of simplified structure for the antioxidant capacity of some natural and synthetic antioxidants. The resonance structures were related to the π-type electron system of carbon-carbon double bonds between both phenyl rings. Trans-resveratrol, phenyl-benzofuran, phenyl-indenone, and benzylidene-benzofuranone are the best basic antioxidant templates among the simplified derivatives studied here. Additionally, the stilbene moiety was found on the molecules with the best antioxidant capacity. Furthermore, our investigation suggests that these compounds can be used as antioxidant scaffold for designing and developing of new promising derivatives.MethodsTo investigate the structure–antioxidant capacity for sixteen simplified natural and proposed derivatives we have employed density functional theory and used Gaussian 09. Our DFT calculations were performed using the B3LYP functional and the 6-31+G(d,p) basis set. All electron transfer mechanisms were investigated by using values of HOMO, ionization potential, energy affinity, stabilization energies, and spin density distributions.
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